2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester 2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1402237-80-2
VCID: VC11718478
InChI: InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C16H17BF3NO2S
Molecular Weight: 355.2 g/mol

2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester

CAS No.: 1402237-80-2

Cat. No.: VC11718478

Molecular Formula: C16H17BF3NO2S

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester - 1402237-80-2

Specification

CAS No. 1402237-80-2
Molecular Formula C16H17BF3NO2S
Molecular Weight 355.2 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Standard InChI InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3
Standard InChI Key YZBJSPDLDQLQGJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F

Introduction

2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester is a complex organic compound that combines the functionalities of a thiazole ring with a boronic acid pinacol ester group. This compound is particularly valuable in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. The presence of the trifluoromethyl group can significantly influence the compound's properties, such as its bioavailability and interactions with biological targets.

Synthesis Methods

While specific synthesis methods for 2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester are not detailed in the available literature, similar compounds often involve multi-step processes starting from thiazole precursors. Typically, these processes include halogenation of the thiazole ring, followed by cross-coupling reactions with boronic acid pinacol esters in the presence of palladium catalysts .

Applications in Organic Synthesis

Boronic acid pinacol esters are versatile reagents in Suzuki-Miyaura coupling reactions, facilitating the formation of complex molecules through carbon-carbon bond formation. The thiazole ring is a common motif in bioactive molecules, suggesting that derivatives like 2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester could serve as scaffolds for drug discovery.

Storage and Handling

General guidelines for handling boronic acid pinacol esters suggest storage in a cool, dry environment to prevent degradation. Solubility in various solvents can be critical for preparing stock solutions, and heating or ultrasonic treatment may be necessary to enhance solubility .

Research Findings and Potential

Research on similar compounds highlights their potential in drug discovery due to the bioactive nature of thiazole rings and the versatility of boronic acid esters in synthesis. The trifluoromethyl group can enhance lipophilicity and influence pharmacokinetic properties, making such compounds interesting candidates for further study.

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